(3,4-Dimethylphenyl)methanethiol
Übersicht
Beschreibung
(3,4-Dimethylphenyl)methanethiol is an organic compound with the molecular formula C₉H₁₂S. It is characterized by a thiol group (-SH) attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions. This compound is known for its strong odor, which is typical of thiols, and is used in various chemical applications.
Biochemische Analyse
Biochemical Properties
(3,4-Dimethylphenyl)methanethiol plays a significant role in various biochemical reactions, particularly those involving sulfur metabolism. It interacts with several enzymes and proteins, including methanethiol oxidase, which catalyzes the oxidation of methanethiol to formaldehyde and hydrogen sulfide . This interaction is crucial for maintaining sulfur homeostasis in cells. Additionally, this compound can interact with selenium-binding protein 1 (SELENBP1), which is involved in the detoxification of sulfur compounds .
Cellular Effects
This compound has been shown to influence various cellular processes. It can inhibit the growth of certain methanotrophic bacteria by interfering with methane oxidation . In cancer cells, elevated levels of this compound have been associated with dysregulated sulfur metabolism, leading to changes in cell signaling pathways and gene expression . This compound can also affect cellular metabolism by altering the levels of key metabolites involved in sulfur metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of methanethiol oxidase, leading to the accumulation of methanethiol and its toxic effects . Additionally, this compound can undergo non-enzymatic reactions, such as the Maillard reaction, which can produce reactive intermediates that further impact cellular function . These interactions can result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of oxidizing agents . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are highly dependent on the dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic effects . In some studies, threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response . At very high doses, the compound can cause adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways related to sulfur metabolism. It can be metabolized by methanethiol oxidase to produce formaldehyde and hydrogen sulfide . Additionally, the compound can undergo further metabolism to produce various sulfur-containing metabolites, which can impact metabolic flux and the levels of other metabolites in the cell . These pathways are essential for maintaining sulfur homeostasis and preventing the accumulation of toxic sulfur compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its interactions with these proteins, as well as by its chemical properties, such as its lipophilicity . These factors determine the compound’s distribution within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical effects. For example, localization to the mitochondria can enhance its role in sulfur metabolism and its impact on cellular energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3,4-Dimethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of (3,4-dimethylphenyl)methanol with hydrogen sulfide in the presence of a catalyst. Another method includes the use of thiourea and subsequent hydrolysis to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(3,4-Dimethylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of (3,4-Dimethylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. It can also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-Dimethylphenyl)methanethiol
- (3,5-Dimethylphenyl)methanethiol
- (4-Methylphenyl)methanethiol
Uniqueness
(3,4-Dimethylphenyl)methanethiol is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. This distinct structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNMWPKGYYFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.